2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
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Overview
Description
The molecule “2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The benzylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzylsulfonyl group, and the construction of the 1,3,4-oxadiazole ring. The synthesis of piperidine derivatives has been extensively studied, and there are numerous methods available, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzylsulfonyl group, a cyclopropyl group, and a 1,3,4-oxadiazole ring. The exact three-dimensional structure would need to be determined experimentally, for example, by X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the piperidine nitrogen could act as a nucleophile in reactions with electrophiles. The sulfonyl group could potentially undergo reactions with nucleophiles or bases .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,12-13-4-2-1-3-5-13)20-10-8-15(9-11-20)17-19-18-16(23-17)14-6-7-14/h1-5,14-15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQXYQBARQLMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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